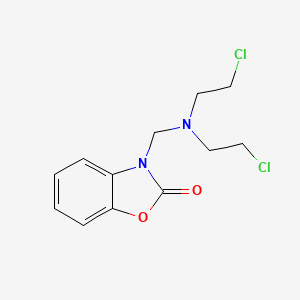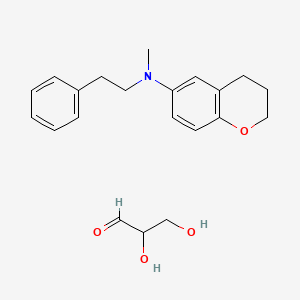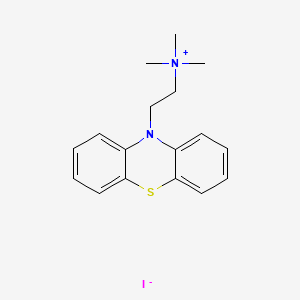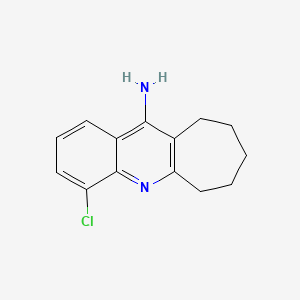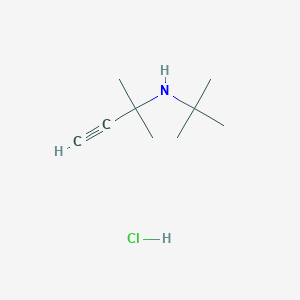
3-tert-Butylamino-3-methyl-1-butyne hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is an organic compound with a unique structure that includes a tert-butylamino group and a methyl group attached to a butyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride typically involves the reaction of 3-methyl-1-butyne with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butylamino-3-methyl-1-butyne hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
Aplicaciones Científicas De Investigación
3-tert-Butylamino-3-methyl-1-butyne hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-butyne: A similar compound with a slightly different structure, used in similar applications.
1-Butyne, 3-methyl: Another related compound with different reactivity and applications.
Uniqueness
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is unique due to the presence of both a tert-butylamino group and a methyl group on the butyne backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Propiedades
Número CAS |
1189-80-6 |
|---|---|
Fórmula molecular |
C9H18ClN |
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
N-tert-butyl-2-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7-9(5,6)10-8(2,3)4;/h1,10H,2-6H3;1H |
Clave InChI |
IVMFGZOVVOHYPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(C)(C)C#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


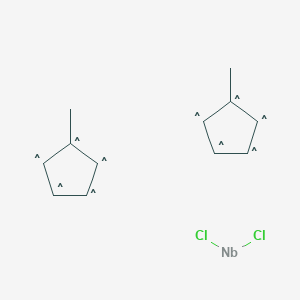
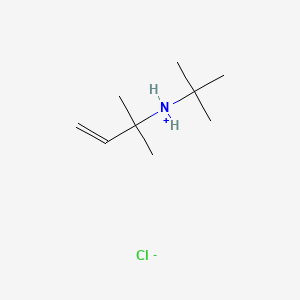
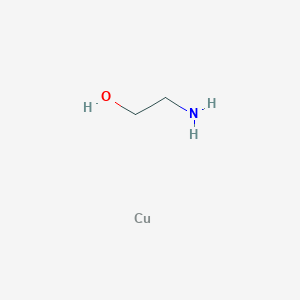

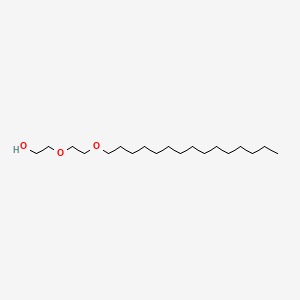
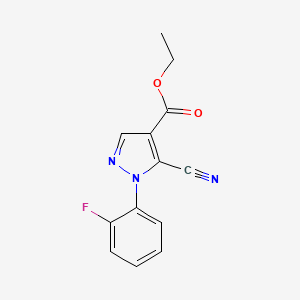

![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
